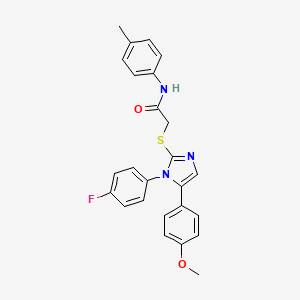

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound belongs to the imidazole-based acetamide class, characterized by a 1,5-diaryl-substituted imidazole core linked via a thioether bond to an N-(p-tolyl)acetamide moiety. Key structural features include:

- Imidazole ring: Substituted at the 1-position with a 4-fluorophenyl group (electron-withdrawing) and at the 5-position with a 4-methoxyphenyl group (electron-donating).

- N-(p-Tolyl)acetamide: The p-tolyl (4-methylphenyl) substituent may influence lipophilicity and target binding.

Imidazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2S/c1-17-3-9-20(10-4-17)28-24(30)16-32-25-27-15-23(18-5-13-22(31-2)14-6-18)29(25)21-11-7-19(26)8-12-21/h3-15H,16H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIGBUBQSJPQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves multi-step chemical reactions. The key steps typically include:

Imidazole Core Formation: : Starting with the preparation of the imidazole core by condensation of a 4-fluorophenyl amine with a 4-methoxyphenyl aldehyde under acidic conditions to form the imidazole ring.

Thioether Linkage: : The imidazole ring is then reacted with a thiol compound to form the thioether linkage.

Acetamide Addition: : Finally, an acetamide group is introduced by reacting the thioether intermediate with p-tolyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve:

Optimization of Reaction Conditions: : To enhance yield and purity.

Scaling Up: : From laboratory to industrial-scale, ensuring that all reagents and conditions are economical and sustainable.

Purification: : Utilizing techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: : It can be reduced to break the imidazole ring or modify other functional groups.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: : Halogens, alkyl halides, and other nucleophiles.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Reduced aromatic compounds or modified imidazole structures.

Substitution Products: : Derivatives with different substituents on the aromatic rings.

Scientific Research Applications

Biological Activities

Anticancer Potential : Research indicates that compounds similar to 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibit significant anticancer activities. For instance, studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the inhibition of specific signaling pathways that promote cell survival.

Enzyme Inhibition : This compound may act as an inhibitor for enzymes involved in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. Inhibiting this enzyme can be beneficial for conditions like type 2 diabetes and obesity . The structural characteristics of the compound allow it to interact effectively with target enzymes, potentially leading to therapeutic applications in metabolic disorders.

Therapeutic Applications

Metabolic Disorders : Given its enzyme-inhibitory potential, this compound could be utilized in treating metabolic disorders. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 is particularly relevant for managing insulin resistance and hypertension associated with metabolic syndrome .

Neurological Disorders : There is emerging evidence that imidazole derivatives may also have neuroprotective effects. Compounds with similar structures have been investigated for their potential to treat mild cognitive impairment and early stages of dementia, including Alzheimer's disease .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Imidazole Derivatives | Anticancer Activity | Demonstrated that imidazole compounds induce apoptosis in cancer cells through specific signaling pathway inhibition. |

| Enzyme Inhibition Studies | Metabolic Syndrome | Highlighted the role of imidazole derivatives in inhibiting key enzymes related to metabolic disorders, suggesting therapeutic potential. |

| Neuroprotective Effects | Cognitive Disorders | Investigated the neuroprotective properties of similar compounds, supporting their use in treating cognitive decline. |

Mechanism of Action

Mechanism

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often by binding to active sites or altering protein conformation.

Molecular Targets and Pathways

Depends on its specific application. In medicinal chemistry, it may target enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Key Observations

Substituent Effects on Activity: The 4-fluorophenyl and 4-methoxyphenyl groups on the imidazole core (target compound) mirror substitutions seen in other cytotoxic analogs (e.g., IC₅₀ = 15.67 µg/mL in C6 cells for benzothiazole derivatives) . These groups likely enhance π-π stacking and hydrogen bonding with biological targets. N-(p-Tolyl)acetamide vs.

Synthetic Approaches :

- The target compound’s thioether linkage is synthesized similarly to Compound 9 (), using potassium carbonate-mediated nucleophilic substitution .

- Sustainable methods, such as deep eutectic solvents (), are underutilized for this compound but could align with green chemistry trends .

Research Findings and Implications

- Anticancer Potential: The presence of fluorophenyl and methoxyphenyl groups correlates with cytotoxicity in glioma and liver cancer models, suggesting the target compound may share this activity .

- Synthetic Flexibility : The acetamide nitrogen can accommodate diverse substituents (p-tolyl, thiazol-2-yl), enabling structure-activity relationship (SAR) studies .

- Need for Further Studies : Crystallographic data (e.g., ) and computational modeling (e.g., ) could elucidate binding modes and optimize potency .

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide represents a novel class of imidazole derivatives with potential therapeutic applications. Its unique structure suggests promising biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.4 g/mol. The compound features an imidazole ring substituted with a fluorophenyl and methoxyphenyl group, contributing to its biological activity.

Research indicates that imidazole derivatives often act as inhibitors of various enzymes and receptors. Specifically, this compound has been shown to inhibit type II topoisomerase (Topo II), an enzyme critical for DNA replication and transcription in cancer cells. The inhibition of Topo II leads to increased apoptosis in tumor cells, making it a candidate for anti-cancer therapy .

Antitumor Activity

In a study examining the anti-tumor effects of related compounds, derivatives similar to 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values less than 5 μM against A549 lung cancer cells, indicating potent anti-proliferative effects .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4d | 0.54 | A549 |

| 4n | 0.47 | A549 |

| Etoposide | 0.70 | A549 |

These results suggest that the compound may inhibit colony formation and promote apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the potential of imidazole-based compounds in clinical settings:

- Study on Antitumor Efficacy : A study published in Molecules demonstrated that imidazole derivatives significantly reduced cell viability in A549 cells after treatment with concentrations ranging from 0–3 μM. The survival rate dropped to nearly 0% at higher concentrations (≥2 μM), confirming their potent anti-cancer properties .

- Mechanistic Insights : Research indicates that the mechanism behind the observed cytotoxicity involves non-intercalative inhibition of Topo II, which disrupts DNA replication and induces cell cycle arrest leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.